3,5-Difluoro-4-(trifluoromethyl)phenol 3,5-Difluoro-4-(trifluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.: 116640-11-0
VCID: VC21292011
InChI: InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H
SMILES: C1=C(C=C(C(=C1F)C(F)(F)F)F)O
Molecular Formula: C7H3F5O
Molecular Weight: 198.09 g/mol

3,5-Difluoro-4-(trifluoromethyl)phenol

CAS No.: 116640-11-0

Cat. No.: VC21292011

Molecular Formula: C7H3F5O

Molecular Weight: 198.09 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoro-4-(trifluoromethyl)phenol - 116640-11-0

Specification

CAS No. 116640-11-0
Molecular Formula C7H3F5O
Molecular Weight 198.09 g/mol
IUPAC Name 3,5-difluoro-4-(trifluoromethyl)phenol
Standard InChI InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H
Standard InChI Key NAOKJLSRDFRVLJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)C(F)(F)F)F)O
Canonical SMILES C1=C(C=C(C(=C1F)C(F)(F)F)F)O

Introduction

Chemical Identity and Structural Characteristics

3,5-Difluoro-4-(trifluoromethyl)phenol belongs to the class of fluorinated phenols, which are characterized by the presence of multiple fluorine atoms attached to a phenol base structure. The compound features a phenol core with two fluorine atoms at positions 3 and 5, and a trifluoromethyl group (-CF₃) at position 4.

Identification Parameters

The compound is formally identified through several standardized parameters that enable precise chemical identification:

ParameterValue
Chemical Name3,5-Difluoro-4-(trifluoromethyl)phenol
CAS Number116640-11-0
Molecular FormulaC₇H₃F₅O
Molecular Weight198.09 g/mol
SMILES NotationFC(c1c(F)cc(cc1F)O)(F)F
InChIInChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H
InChIKeyNAOKJLSRDFRVLJ-UHFFFAOYSA-N

The compound is also known by several synonyms, including "Phenol, 3,5-difluoro-4-(trifluoromethyl)-" and "3,5-difluoro-4-trifluoro-methylphenol" .

Structural Features

The molecular structure of 3,5-Difluoro-4-(trifluoromethyl)phenol consists of:

  • A phenol ring with a hydroxyl group (-OH)

  • Two fluorine atoms at positions 3 and 5 on the benzene ring

  • A trifluoromethyl group (-CF₃) at position 4, containing three additional fluorine atoms

This arrangement of fluorine substituents creates a highly electronegative environment around the aromatic ring, influencing the compound's chemical reactivity and physical properties .

Physical and Chemical Properties

3,5-Difluoro-4-(trifluoromethyl)phenol possesses distinct physical and chemical properties that make it valuable for various applications, particularly in pharmaceutical research and organic synthesis.

Chemical Properties

The chemical behavior of 3,5-Difluoro-4-(trifluoromethyl)phenol is influenced by its fluorinated structure:

PropertyValueReference
LogP3.80
PSA (Polar Surface Area)20.23000
Exact Mass198.010406
SolubilityNot explicitly stated; typically soluble in organic solvents
AcidityEnhanced acidity compared to unsubstituted phenol due to electron-withdrawing fluorine atoms

The high LogP value of 3.80 indicates significant lipophilicity, suggesting the compound has greater solubility in non-polar solvents than in water. This property makes it potentially useful in pharmaceutical applications where membrane permeability is desired .

Applications and Research Uses

Pharmaceutical Research

Fluorinated phenols like 3,5-Difluoro-4-(trifluoromethyl)phenol have significant applications in pharmaceutical research:

  • As building blocks in medicinal chemistry for drug candidate synthesis

  • In the development of biologically active compounds

  • As intermediates in the synthesis of more complex pharmaceutical agents

The presence of multiple fluorine atoms confers important properties that are valuable in pharmaceutical development:

  • Enhanced metabolic stability due to the strong C-F bonds

  • Increased lipophilicity, improving cell membrane permeability

  • Altered hydrogen bonding properties and molecular recognition

  • Modified acidity of the phenolic hydroxyl group

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